REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][C:7]1[S:8][CH:9]=[CH:10][N:11]=1.Cl[Sn:13]([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH3:6][C:7]1[S:8][C:9]([Sn:13]([CH3:16])([CH3:15])[CH3:14])=[CH:10][N:11]=1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CC=1SC=CN1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](C)(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at −78° C. for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a satured aqueous solution of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Used in the next step without purification (obtained 1.29 g)
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
CC=1SC(=CN1)[Sn](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |